2-Bromothiazole-5-sulfonic acid
Overview
Description
2-Bromothiazole-5-sulfonic acid is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a sulfonic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazole-5-sulfonic acid typically involves the bromination of thiazole derivatives followed by sulfonation. One common method includes the reaction of 2-bromothiazole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazole-5-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives, which can exhibit enhanced biological activities.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromothiazole-5-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromothiazole-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
2-Aminothiazole-5-sulfonic acid: Similar structure but with an amino group instead of a bromine atom.
2-Chlorothiazole-5-sulfonic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological properties.
Uniqueness: 2-Bromothiazole-5-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-bromo-1,3-thiazole-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFNDPGQTWUDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552060 | |
Record name | 2-Bromo-1,3-thiazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-70-8 | |
Record name | 2-Bromo-1,3-thiazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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